molecular formula C13H19NO3 B12568206 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid CAS No. 202406-92-6

7-(2-Cyano-5-oxocyclopentyl)heptanoic acid

Cat. No.: B12568206
CAS No.: 202406-92-6
M. Wt: 237.29 g/mol
InChI Key: FIQRNTLVJROGQW-UHFFFAOYSA-N
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Description

7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is a chemical compound with the molecular formula C₁₃H₁₉NO₃ and a molecular weight of 237.295 g/mol This compound features a cyclopentane ring substituted with a cyano group and a ketone, along with a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Oxidation to Form the Ketone: The ketone group can be introduced through oxidation reactions using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Attachment of the Heptanoic Acid Chain: The heptanoic acid chain can be attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(2-Cyano-5-oxocyclopentyl)heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(2-Cyano-5-oxocyclopentyl)heptanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(2-Cyano-5-oxocyclopentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as succinate dehydrogenase, by binding to the active site and disrupting the enzyme’s function. This inhibition can affect cellular respiration and energy production, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Cyano-5-oxocyclopentyl)heptanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and ketone groups, along with the cyclopentane ring, make it a versatile compound for various applications in research and industry .

Properties

CAS No.

202406-92-6

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

7-(2-cyano-5-oxocyclopentyl)heptanoic acid

InChI

InChI=1S/C13H19NO3/c14-9-10-7-8-12(15)11(10)5-3-1-2-4-6-13(16)17/h10-11H,1-8H2,(H,16,17)

InChI Key

FIQRNTLVJROGQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1C#N)CCCCCCC(=O)O

Origin of Product

United States

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